N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-nitrobenzamide
CAS No.: 941996-64-1
VCID: VC7747588
Molecular Formula: C18H17N3O4
Molecular Weight: 339.351
* For research use only. Not for human or veterinary use.

Description |
This compound is a derivative of quinoline, a bicyclic aromatic heterocycle, functionalized with an acetyl group at the nitrogen atom and a nitrobenzamide moiety attached to its structure. Such compounds are often synthesized for their potential biological or pharmacological activities. Molecular Formula and WeightBased on the name:
Pharmacological SignificanceCompounds with similar structures are often investigated for:
Molecular Docking and Drug DesignThe compound's structure suggests potential as a ligand in molecular docking studies targeting enzymes or receptors due to its aromaticity and functional groups. General Synthetic Route
Reaction Conditions
Analytical CharacterizationTo confirm the structure and purity:
Hypothetical Data Table
Research OutlookGiven its structural features:
If additional specific data about this compound becomes available from reliable sources, it would allow for a more detailed analysis of its properties and applications. |
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CAS No. | 941996-64-1 | ||||||||||||||
Product Name | N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-nitrobenzamide | ||||||||||||||
Molecular Formula | C18H17N3O4 | ||||||||||||||
Molecular Weight | 339.351 | ||||||||||||||
IUPAC Name | N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-nitrobenzamide | ||||||||||||||
Standard InChI | InChI=1S/C18H17N3O4/c1-12(22)20-9-3-5-13-10-15(7-8-17(13)20)19-18(23)14-4-2-6-16(11-14)21(24)25/h2,4,6-8,10-11H,3,5,9H2,1H3,(H,19,23) | ||||||||||||||
Standard InChIKey | IXRGVPNLRIPWAW-UHFFFAOYSA-N | ||||||||||||||
SMILES | CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | ||||||||||||||
Solubility | not available | ||||||||||||||
PubChem Compound | 7656246 | ||||||||||||||
Last Modified | Aug 19 2023 |
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